Stearyl gallate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of octadecyl 3,4,5-trihydroxybenzoate typically involves the esterification of gallic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of octadecyl 3,4,5-trihydroxybenzoate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Stearyl gallate can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Stearyl gallate is primarily recognized for its antioxidant properties , making it valuable in food preservation and cosmetics. Research indicates that this compound exhibits significant antioxidant activity, which helps in preventing oxidative damage in food products.

- Food Preservation : In a study examining the efficacy of this compound as an antioxidant in lipid-rich environments, it was found to outperform traditional antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The incorporation of this compound into fatty foods significantly reduced the rate of lipid oxidation, thereby extending shelf life .

| Antioxidant | Lipid Oxidation Rate Reduction (%) |

|---|---|

| This compound | 62.5% |

| BHT | 48.5% |

| BHA | 45.0% |

- Cosmetic Applications : The cosmetic industry utilizes this compound for its ability to stabilize formulations and enhance skin protection against oxidative stress. Its lipophilic nature allows it to integrate well into oil-based products, providing a dual function as an emollient and antioxidant .

Pharmaceutical Applications

This compound's potential as a pharmaceutical agent is also noteworthy. Its derivatives have been studied for their therapeutic effects.

- Drug Formulation : this compound has been explored as an excipient in drug formulations due to its ability to improve the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that this compound can enhance the dissolution rates of certain active pharmaceutical ingredients (APIs), leading to improved therapeutic efficacy .

- Anti-inflammatory Effects : Some research points to the anti-inflammatory properties of this compound, suggesting its potential use in treating conditions characterized by inflammation. Animal studies have demonstrated that this compound can reduce markers of inflammation, indicating its applicability in developing anti-inflammatory medications .

Case Studies

Several case studies highlight the practical applications of this compound across different industries:

-

Case Study 1: Food Industry

A controlled study evaluated the effectiveness of this compound in preserving the quality of fried potato chips over a six-month period. The results indicated that chips treated with this compound maintained their sensory qualities and nutritional value significantly better than those treated with conventional antioxidants. -

Case Study 2: Cosmetic Formulations

In a comparative analysis of facial creams, formulations containing this compound showed enhanced stability and reduced signs of rancidity over time compared to those without it. Consumer feedback indicated a preference for products with this compound due to perceived improvements in skin texture and hydration.

Safety and Regulatory Status

The safety profile of this compound has been assessed through various studies, confirming its suitability for use in food and cosmetic applications. Regulatory bodies have recognized it as safe when used within specified limits, further encouraging its adoption across industries.

Mecanismo De Acción

The mechanism of action of octadecyl 3,4,5-trihydroxybenzoate primarily involves its antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells and tissues. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits their activity, thereby protecting biological molecules from oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

Octyl gallate: Another ester derivative of gallic acid with a shorter alkyl chain.

Propyl gallate: A similar compound with a propyl group instead of an octadecyl group.

Methyl gallate: A methyl ester of gallic acid.

Uniqueness

Stearyl gallate is unique due to its long alkyl chain, which enhances its lipophilicity and makes it more suitable for applications in non-polar environments such as lipid-based formulations. This property distinguishes it from other gallate esters with shorter alkyl chains .

Actividad Biológica

Stearyl gallate, an ester of gallic acid and stearyl alcohol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and findings.

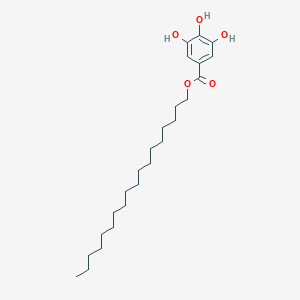

Chemical Structure and Properties

This compound is classified as an alkyl gallate, which are esters formed from gallic acid and long-chain fatty alcohols. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₃₆O₅

- Molecular Weight : 342.48 g/mol

The presence of the stearyl group enhances the lipophilicity of the compound, which can influence its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits varying degrees of antimicrobial activity against different bacterial strains. A study evaluating the minimum inhibitory concentration (MIC) of this compound against Listeria monocytogenes found that it had an MIC of 512 µg/mL, indicating moderate antibacterial properties compared to other alkyl gallates such as ethyl and propyl gallate, which had lower MIC values (128 µg/mL and 64 µg/mL, respectively) .

Table 1: Minimum Inhibitory Concentrations (MIC) of Various Gallates Against L. monocytogenes

| Compound | MIC (µg/mL) |

|---|---|

| Gallic Acid | 256 |

| Ethyl Gallate | 128 |

| Propyl Gallate | 64 |

| Butyl Gallate | 64 |

| Octyl Gallate | 32 |

| Lauryl Gallate | 32 |

| This compound | 512 |

This data suggests that while this compound does possess some antimicrobial properties, it is less effective than its shorter-chain counterparts.

Antioxidant Activity

This compound also exhibits antioxidant properties, albeit with some limitations. Studies indicate that while it can scavenge free radicals, its antioxidant capacity is generally lower than that of its parent compound, gallic acid. For instance, research comparing the antioxidant activities of various EGCG (epigallocatechin gallate) derivatives found that stearyl derivatives had diminished radical-scavenging capabilities compared to EGCG itself but still performed better than synthetic antioxidants like BHT (butylated hydroxytoluene) .

Table 2: Antioxidant Capacity Comparison

| Compound | Antioxidant Capacity (DPPH Scavenging) |

|---|---|

| EGCG | Highest |

| This compound | Moderate |

| BHT | Lower than this compound |

The mechanism by which this compound exerts its biological effects appears to be multifaceted. Its lipophilicity allows it to interact with cell membranes, potentially disrupting bacterial cell integrity and enhancing its antimicrobial effects. Additionally, the esterification process may alter the electron-donating ability of hydroxyl groups in gallic acid, impacting its antioxidant activity .

Case Studies and Applications

- Food Preservation : Due to its antimicrobial properties, this compound has potential applications in food preservation. Its ability to inhibit bacterial growth can help extend the shelf life of food products.

- Cosmetic Formulations : The antioxidant properties make this compound a candidate for use in cosmetic formulations aimed at reducing oxidative stress on skin cells.

- Pharmaceutical Excipients : As an excipient in pharmaceutical formulations, this compound may enhance the stability and efficacy of active ingredients due to its protective antioxidant effects .

Propiedades

IUPAC Name |

octadecyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-25(29)21-19-22(26)24(28)23(27)20-21/h19-20,26-28H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNPAEUKZMBRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145943 | |

| Record name | Stearyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-12-3 | |

| Record name | Stearyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl-3,4,5-trihydroxybenzoat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6740S6023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.